Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-
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Overview
Description
Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a benzonitrile group attached to a benzofuran moiety via an ethenyl linkage. It is a colorless liquid with a distinct aromatic odor and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- can be achieved through several methods. One common approach involves the reaction of 4-bromobenzonitrile with 2-(2-benzofuranyl)ethenyl magnesium bromide in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
On an industrial scale, the production of Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- may involve the ammoxidation of toluene derivatives. This process involves the reaction of the toluene derivative with ammonia and oxygen at high temperatures, typically between 400 to 450°C, to form the desired nitrile compound.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products
Oxidation: Benzofuran-2-carboxylic acid.
Reduction: 4-[2-(2-benzofuranyl)ethenyl]aniline.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- involves its interaction with specific molecular targets. The nitrile group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the benzofuran moiety can interact with biological receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler nitrile compound with a single benzene ring.
4-Vinylbenzonitrile: Similar structure but lacks the benzofuran moiety.
2-Benzofurancarbonitrile: Contains a benzofuran ring but differs in the position of the nitrile group.
Uniqueness
Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- is unique due to the presence of both the benzofuran and benzonitrile groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1623159-17-0 |
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Molecular Formula |
C17H11NO |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
4-[(E)-2-(1-benzofuran-2-yl)ethenyl]benzonitrile |
InChI |
InChI=1S/C17H11NO/c18-12-14-7-5-13(6-8-14)9-10-16-11-15-3-1-2-4-17(15)19-16/h1-11H/b10-9+ |
InChI Key |
CXNNRNMUZUHBDI-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)/C=C/C3=CC=C(C=C3)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C=CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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